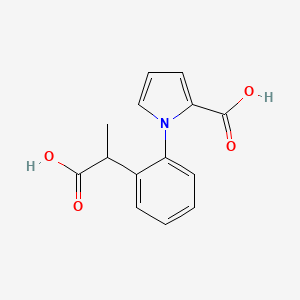
2-Acetamidoacetic acid;ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamidoacetic acid;ethane-1,2-diamine is a compound that combines the properties of both 2-acetamidoacetic acid and ethane-1,2-diamine. This compound is known for its unique chemical structure, which includes both an acetamido group and a diamine group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidoacetic acid;ethane-1,2-diamine typically involves the reaction of 2-acetamidoacetic acid with ethane-1,2-diamine. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamidoacetic acid;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Acetamidoacetic acid;ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to understand the interactions between different biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-acetamidoacetic acid;ethane-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.
Comparación Con Compuestos Similares
Ethylenediamine: A simple diamine with similar chemical properties but lacks the acetamido group.
N-Acetylglycine: Contains an acetamido group but lacks the diamine functionality.
Diethylenetriamine: A compound with multiple amine groups but different structural arrangement.
Uniqueness: 2-Acetamidoacetic acid;ethane-1,2-diamine is unique due to its combination of acetamido and diamine groups, which provides it with distinct chemical reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
850352-79-3 |
|---|---|
Fórmula molecular |
C6H15N3O3 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-acetamidoacetic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H7NO3.C2H8N2/c1-3(6)5-2-4(7)8;3-1-2-4/h2H2,1H3,(H,5,6)(H,7,8);1-4H2 |
Clave InChI |
WQBRQFDYUUJTQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)O.C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)

